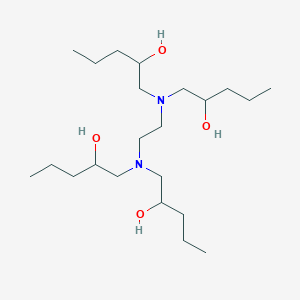

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Description

BenchChem offers high-quality N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANZYFPFILJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185429 | |

| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86443-82-5 | |

| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86443-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of Tetrakis(2-hydroxypentyl)ethylenediamine

Advanced Physicochemical Characterization & Application Logic for Drug Delivery Systems[1]

Executive Summary & Chemical Identity[1][2][3]

Tetrakis(2-hydroxypentyl)ethylenediamine (often commercially referred to as Antistatic Agent SN or by its IUPAC designation) represents a specific lipophilic shift in the alkylanolamine family.[1] While its lower-molecular-weight analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®), is ubiquitous in aqueous hydrogels and macrophage stimulation, the pentyl variant offers a distinct hydrophobic profile critical for lipid-based drug delivery systems (LBDDS) and non-aqueous chelation.[1]

This guide provides the definitive molecular data and establishes the synthesis-structure-property relationships necessary for utilizing this molecule in advanced drug development.[1]

Core Molecular Data

| Parameter | Specification |

| Chemical Name | N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine |

| CAS Number | 86443-82-5 |

| Molecular Formula | C₂₂H₄₈N₂O₄ |

| Molecular Weight | 404.63 g/mol |

| Synonyms | Antistatic Agent SN; 1,1',1'',1'''-(1,2-ethandiyldinitrilo)tetrakis(2-pentanol) |

| Physical State | Viscous Liquid (Amber/Colorless) |

| Predicted Boiling Point | ~480°C (at 760 mmHg) |

| Density | ~1.0 ± 0.1 g/cm³ |

| pKa (Predicted) | ~14.19 (Alkoxide formation); Amine core ~8-9 |

Structural Logic & Lipophilicity Modulation[1]

In drug development, the selection of an excipient or ligand often hinges on the Hydrophilic-Lipophilic Balance (HLB) .[1]

The "Pentyl" variant differs from standard edetol analogs by the length of the alkyl side chains.[1]

-

THEED (Ethyl): Highly water-soluble, tight chelation.[1]

-

Quadrol (Propyl): Amphiphilic, hydrogel cross-linker.[1]

-

Pentyl Variant (Topic): Lipophilic dominant. [1]

The inclusion of four pentyl chains (C5) creates a bulky, hydrophobic shield around the central ethylenediamine core.[1] This structural feature dictates its utility in:

-

Reverse Micelle Formation: Stabilizing polar drugs in non-polar oils.[1]

-

Membrane Permeability: Enhanced passive transport across lipid bilayers compared to Quadrol.[1]

-

Lipophilic Chelation: Sequestration of metal ions (Cu²⁺, Zn²⁺) within hydrophobic matrices (e.g., preventing oxidation in oil-based adjuvants).[1]

Logical Relationship: Alkyl Chain Length vs. Application

The following diagram illustrates the decision logic for selecting the Pentyl variant over its analogs.

Figure 1: Decision matrix for selecting alkylanolamine derivatives based on formulation polarity requirements.

Synthesis & Manufacturing Protocol

For research applications requiring high purity (removing oligomeric byproducts common in industrial "Antistatic Agent SN" grades), a controlled synthesis is required.[1] The synthesis follows a standard nucleophilic ring-opening of an epoxide by an amine.[1]

Stoichiometric Reaction

[1]Experimental Workflow (Lab Scale)

Safety Note: 1,2-Epoxypentane is volatile and potentially genotoxic.[1] Ethylenediamine is corrosive.[1] All operations must occur in a fume hood.[1]

-

Reagent Preparation:

-

Core: Ethylenediamine (EDA), anhydrous (1.0 eq).[1]

-

Reagent: 1,2-Epoxypentane (4.1 eq).[1] Note: A slight excess (2.5%) ensures complete alkylation of all four N-H protons.[1]

-

Catalyst (Optional): Water (1-2% w/w) can accelerate the ring-opening via proton transfer, though neat reaction is possible.[1]

-

-

Addition Phase:

-

Charge EDA into a multi-neck flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.[1]

-

Heat EDA to 40–50°C .

-

Add 1,2-Epoxypentane dropwise.[1] The reaction is exothermic .[1] Control addition rate to maintain internal temperature below 90°C to prevent polymerization of the epoxide.[1]

-

-

Digestion Phase:

-

Once addition is complete, raise temperature to 110–120°C .

-

Stir for 4–6 hours.

-

Process Check: Monitor consumption of secondary amine intermediates via TLC or GC.[1]

-

-

Purification (Vacuum Stripping):

-

Apply vacuum (<10 mmHg) at 120°C to strip unreacted epoxide and trace water.[1]

-

The resulting product is a viscous amber liquid.[1][2] For pharma-grade applications, distillation is difficult due to the high boiling point (~480°C).[1] Column chromatography or molecular distillation is recommended if >98% purity is required.[1]

-

Synthesis Pathway Diagram[1]

Figure 2: Step-by-step synthetic pathway for the production of Tetrakis(2-hydroxypentyl)ethylenediamine.

Analytical Validation (Self-Validating System)[1]

To ensure the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[1]

-

Target Ion:

-

Expected m/z: 405.64[1]

-

Validation Logic: If peaks appear at m/z ~319 (tris-substituted) or ~233 (bis-substituted), the reaction was incomplete. Re-digest with excess epoxide.[1]

Proton NMR (¹H-NMR) in CDCl₃[1]

-

Methyl Terminals: Triplet/Multiplet at ~0.9 ppm (12H total from 4 pentyl chains).[1]

-

Methylene Backbone (Pentyl): Multiplets at 1.2–1.5 ppm.[1]

-

Methine (CH-OH): Multiplet at ~3.6–3.8 ppm (Chiral centers).[1]

-

Ethylenediamine Bridge: Singlet (broadened) at ~2.4–2.6 ppm.[1]

-

Validation Logic: Integration ratio of Methyl (12H) to Bridge (4H) must be 3:1 .[1] Deviation indicates impurity.[1]

Applications in Drug Development[1][7]

While less common than Quadrol, the Pentyl variant solves specific formulation challenges:

A. Lipid Nanoparticle (LNP) Stabilization

In mRNA delivery systems, ionizable lipids are used.[1] Tetrakis(2-hydroxypentyl)ethylenediamine can serve as a helper lipid or structural additives .[1] Its tertiary amines can buffer endosomal pH (proton sponge effect), while its C5 chains anchor it firmly into the lipid bilayer, unlike the water-soluble Quadrol which would leach out.[1]

B. Chelation in Oil Phases

Many API (Active Pharmaceutical Ingredients) are sensitive to metal-catalyzed oxidation.[1]

-

Problem: Standard chelators (EDTA) are insoluble in oil-based injectables or softgels.[1]

-

Solution: This molecule dissolves in oils.[1] It sequesters transition metals (Cu, Fe) within the hydrophobic phase, protecting the API.[1]

C. Antistatic/Process Aid

In the manufacturing of dry powder inhalers (DPI) or solid dispersions, static charge can disrupt flow.[1] As "Antistatic Agent SN," this molecule dissipates charge on hydrophobic polymer surfaces, improving powder flow properties during capsule filling.[1]

References

-

BuyersGuideChem. (n.d.).[1] N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine Suppliers and Properties. Retrieved from [Link]

Sources

Advanced Lipophilic Ethylenediamine Polyol Derivatives: Synthesis, Architecture, and Bio-Interfacial Engineering

Architectural Logic & Physicochemical Causality

In the landscape of amphiphilic block copolymers, lipophilic ethylenediamine polyol derivatives (commonly associated with the Reverse Tetronic® or Poloxamine class) represent a distinct "smart" surfactant architecture. Unlike linear Pluronics (PEO-PPO-PEO), these molecules possess an X-shaped (star) geometry centered on an ethylenediamine moiety.[1][2][3]

The term "lipophilic" in this context refers to two specific structural subclasses that deviate from standard hydrophilic surfactants:

-

Reverse Poloxamines (Tetronic® R-Series): The block sequence is inverted. The ethylenediamine core is alkoxylated first with Ethylene Oxide (EO), followed by Propylene Oxide (PO). This places the hydrophobic PPO blocks on the exterior, creating a molecule that favors oil solubility or the formation of reverse micelles in aqueous environments.[4]

-

Alkyl-Modified Cationic Poloxamines: The central diamine nitrogens are quaternized with long-chain alkyl halides (e.g.,

chains). This modification creates a hybrid lipid-polymer structure, enhancing interaction with cell membranes and hydrophobic drugs.

The pH-Responsive Switch

The critical advantage of this architecture is the central ethylenediamine spacer.[1] It acts as a pH-tunable switch with two ionization steps (

-

Physiological pH (7.4): The core is partially unprotonated and relatively hydrophobic. The polymer self-assembles into micelles (or reverse micelles depending on the HLB).

-

Acidic pH (< 5.5, Endosomal/Tumor): The tertiary amines protonate. Electrostatic repulsion between the four arms forces the aggregate to disassemble or swell, triggering rapid payload release.

Mechanism Visualization

The following diagram illustrates the structural transition of a lipophilic poloxamine derivative under pH stress, a mechanism exploited for endosomal escape in gene delivery.

Caption: pH-dependent structural transition of ethylenediamine-core block copolymers. Protonation of the central diamine triggers arm repulsion and payload release.

Synthesis and Structural Modification[5][6][7]

The synthesis of lipophilic ethylenediamine derivatives requires precise control over the block lengths and core functionalization.

A. Core Polymerization (Reverse Architecture)

To synthesize a Reverse Poloxamine (Lipophilic exterior):

-

Initiation: Ethylenediamine is used as the tetra-functional initiator.

-

Ethoxylation (Inner Block): Ethylene oxide (EO) is added via anionic polymerization. This forms the hydrophilic inner spacer.

-

Propoxylation (Outer Block): Propylene oxide (PO) is added. The molar ratio of PO must be high to ensure a Hydrophilic-Lipophilic Balance (HLB) < 7, rendering the molecule lipophilic.

B. Lipid-Modification (Quaternization)

To enhance lipophilicity for gene delivery or stable drug encapsulation, the core amines are alkylated.

Reaction Logic: The tertiary amines in the backbone are nucleophilic. Reacting them with an alkyl iodide (e.g., 1-iodododecane) introduces a permanent positive charge and a hydrophobic anchor. This is critical because standard Poloxamines lose their cationic charge at neutral pH; quaternization maintains the charge for DNA binding while the alkyl tail anchors the complex into lipid bilayers.

Experimental Protocols

Protocol 1: Synthesis of Lipid-Modified Poloxamine (N-alkylation)

Objective: To attach hydrophobic

Reagents:

-

Tetronic 904 (T904) - Dried under vacuum.

-

1-Iodododecane (Alkylating agent).

-

Acetonitrile (Solvent).

-

Diethyl ether (Precipitant).

Methodology:

-

Dissolution: Dissolve 2.0 g of T904 in 20 mL of anhydrous acetonitrile in a round-bottom flask.

-

Activation: Add 1-iodododecane in varying molar ratios relative to the diamine groups (e.g., 1:2 or 1:4) to target partial or full quaternization.

-

Reflux: Heat the mixture to 70°C under reflux with magnetic stirring (400 RPM) for 48 hours. Note: Long reaction times are required due to the steric hindrance of the PPO/PEO chains surrounding the core.

-

Purification:

-

Cool to room temperature.

-

Dropwise addition of the reaction mixture into ice-cold diethyl ether (10x volume).

-

Centrifuge at 8,000 RPM for 10 minutes to collect the precipitate.

-

-

Drying: Dry the pellet under vacuum at 40°C for 24 hours.

-

Validation: Verify synthesis via

-NMR (

Protocol 2: Formulation of Lipophilic Nanocarriers (Solvent Evaporation)

Objective: To encapsulate a hydrophobic drug (e.g., Paclitaxel or Curcumin) using the synthesized lipophilic derivative.

Workflow Visualization:

Caption: Solvent evaporation method for generating drug-loaded polymeric micelles.

Detailed Steps:

-

Preparation: Dissolve 20 mg of the Lipophilic Poloxamine and 2 mg of the hydrophobic drug in 2 mL of acetone.

-

Injection: Inject the organic solution dropwise into 10 mL of deionized water under moderate stirring (600 RPM). The lipophilic polymer blocks will orient toward the drug, while the hydrophilic blocks (if present) or the cationic core orient toward the water.

-

Evaporation: Remove the acetone using a rotary evaporator at 40°C under reduced pressure.

-

Sizing: Pass the dispersion through a 0.45 µm PVDF filter to remove large aggregates.

-

Analysis: Measure particle size via Dynamic Light Scattering (DLS). Expect sizes between 50–200 nm depending on the PPO/PEO ratio.

Key Performance Indicators & Data

When characterizing these derivatives, three parameters are critical: Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and Solubilization Capacity.

Table 1: Comparative Properties of Ethylenediamine Polyol Derivatives

| Polymer Type | Architecture | HLB Value | CMC (wt%) | Primary Application |

| Tetronic 1107 | Normal (Core-PPO-PEO) | 24 (Hydrophilic) | 0.98 | Hydrogel / Stabilizer |

| Tetronic 90R4 | Reverse (Core-PEO-PPO) | 7 (Lipophilic) | 0.04 | Antifouling / Defoaming |

| Tetronic 701 | Normal (High PPO) | 2 (Lipophilic) | < 0.01 | W/O Emulsifier |

| Alkylated-T904 | Cationic Lipid-Mod | N/A (Amphiphilic) | 0.005 | Gene Delivery / siRNA |

Data Interpretation:

-

Low CMC: The lipophilic derivatives (Reverse or Alkylated) exhibit much lower CMC values than their hydrophilic counterparts. This indicates higher stability upon dilution in the bloodstream, a critical factor for intravenous drug delivery [1].

-

HLB < 10: Derivatives with HLB under 10 are suitable for forming reverse micelles or stabilizing water-in-oil emulsions.

Biological Interface & Safety

Hemolysis & Membrane Interaction

Lipophilic cationic derivatives interact strongly with cell membranes. While this aids cellular uptake, it poses a toxicity risk.

-

Safety Threshold: Hemolysis assays are mandatory. Protocols typically involve incubating polymer solutions (0.1–10 mg/mL) with RBCs at pH 7.4 and 5.5.

-

pH-Dependent Lysis: A unique feature of these polymers is pH-dependent membrane disruption. At pH 7.4, hemolysis is often negligible. At pH 5.5 (endosomal pH), the protonation of the core increases charge density, triggering membrane lysis and endosomal escape [2].

Antifouling in Microfluidics

Reverse Tetronics (specifically T90R4) have emerged as superior antifouling agents in Digital Microfluidics (DMF). The lipophilic PPO blocks adsorb strongly to the hydrophobic device surface, while the PEO blocks and the central core form a hydration layer that repels proteins from serum or blood [3].

References

-

Alvarez-Lorenzo, C., et al. (2010). Temperature- and pH-sensitive Polymeric Micelles for Drug Encapsulation, Release and Targeting. Royal Society of Chemistry.[5] Link

-

Convertine, A. J., et al. (2010). pH-Sensitive Polymer Micelles Provide Selective and Potentiated Lytic Capacity to Venom Peptides for Effective Intracellular Delivery. Journal of Controlled Release. Link

-

Ng, A. H. C., et al. (2023).[2] Antifouling Properties of Pluronic and Tetronic Surfactants in Digital Microfluidics. ACS Applied Materials & Interfaces.[2] Link

-

Chiappetta, D. A., & Sosnik, A. (2007). Poly(ethylene oxide)-poly(propylene oxide) block copolymer micelles as drug delivery agents: Improved encapsulation efficiency and release control. European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Gonzalez-Lopez, J., et al. (2008). Structural properties of different Tetronics® micelles. Journal of Colloid and Interface Science. Link

Sources

- 1. Pluronic and Tetronic Copolymers with Polyglycolyzed Oils as Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microfluidics.utoronto.ca [microfluidics.utoronto.ca]

- 3. WO2017173530A1 - Surfactant additives for digital microfluidic devices for high protein content droplets transport - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Thermodynamic Characterization of Hydroxyalkyl Ethylenediamines

Topic: Thermodynamic Properties of Hydroxyalkyl Ethylenediamines Focus: N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Related Structures

Executive Summary & Molecular Architecture

Hydroxyalkyl ethylenediamines represent a critical class of alkanolamines bridging the gap between high-capacity diamines and low-volatility alcohols.[1] The primary subject of this guide, N-(2-Hydroxyethyl)ethylenediamine (AEEA) (CAS: 111-41-1), is extensively utilized in acid gas treatment (CO₂ capture) and as a chelating intermediate in pharmaceutical synthesis.

Understanding the thermodynamic profile of AEEA—specifically its phase equilibria, excess properties, and reaction enthalpies—is prerequisite for designing robust separation processes and predicting solute behavior in biological systems.

Structural Dynamics

AEEA possesses a unique "trident" structure containing:

-

Primary Amine (-NH₂): High reactivity, rapid carbamate formation.[1]

-

Secondary Amine (-NH-): Moderate reactivity, contributes to capacity.[1]

-

Hydroxyl Group (-OH): Reduces vapor pressure and enhances water solubility.[1]

This molecular architecture dictates its thermodynamic behavior, particularly the hydrogen-bonding networks formed in aqueous solutions.

Table 1: Physicochemical Profile of AEEA

| Property | Value | Unit | Conditions |

|---|---|---|---|

| Molecular Weight | 104.15 | g/mol | - |

| Boiling Point | 238–240 | °C | 1 atm |

| Density | 1.029 | g/cm³ | 25°C |

| Refractive Index (

Thermophysical Properties: Pure & Binary Mixtures

In process design and drug formulation, "excess properties" (deviations from ideal behavior) reveal the strength of intermolecular interactions.

Density and Viscosity

AEEA exhibits higher viscosity than monoethanolamine (MEA) due to increased hydrogen bonding sites. In aqueous binary mixtures, the excess molar volume (

-

Temperature Dependence: Density (

) follows a linear decrease with temperature, while viscosity ( -

Causality: The presence of the hydroxyl group facilitates the formation of a structured solvation shell, significantly increasing viscosity at lower temperatures.

Surface Tension

Surface tension is a critical parameter for gas-liquid contactors (wetted area).[1] AEEA solutions generally exhibit lower surface tension than pure water but higher than many organic solvents, facilitating effective wetting of packing materials without excessive foaming.[1]

Reaction Thermodynamics: CO₂ Capture Mechanism

AEEA is a "promoted" solvent by design; the primary amine acts as a kinetic promoter, while the secondary amine enhances thermodynamic capacity.

Reaction Pathway

The reaction with CO₂ proceeds primarily via the Zwitterion Mechanism , forming stable carbamates.

Figure 1: Zwitterion mechanism for the reaction of AEEA with Carbon Dioxide.

Enthalpy of Reaction ( )

The heat of absorption is a double-edged sword: high exothermicity drives absorption but penalizes regeneration energy.

-

AEEA

: Approximately -75 to -85 kJ/mol CO₂ . -

Comparison: Higher than tertiary amines (MDEA: ~-50 kJ/mol) but comparable to MEA.[1] The high enthalpy reflects the stability of the carbamate formed at the primary amine site.

Phase Equilibria (VLE)

Accurate Vapor-Liquid Equilibrium (VLE) data is essential for distillation and stripping column design.[1]

AEEA-Water System

The AEEA-water system is zeotropic (non-azeotropic) over standard operating ranges.[1] Due to the high boiling point of AEEA (240°C), water is the volatile component.

-

Raoult's Law Deviation: The system exhibits negative deviation from Raoult's Law, indicative of strong H-bond interactions between the amine and water.

-

Volatility: The extremely low vapor pressure of AEEA minimizes solvent loss during the gaseous stripping phase, a significant advantage over MEA.

Experimental Protocols

Protocol: Density & Viscosity Measurement (Oscillating U-Tube)

Objective: Determine excess molar volume and dynamic viscosity with high precision (

Equipment: Anton Paar DMA 5000 (or equivalent) with Lovis 2000 Viscometer module.

Workflow:

-

Calibration:

-

Inject ultra-pure deionized water (Type I) at 20°C.

-

Validation: Reading must be

g/cm³. If not, perform air/water adjustment.

-

-

Sample Preparation:

-

Prepare binary mixtures of AEEA/Water gravimetrically using an analytical balance (

mg). -

Degassing: Sonicate samples for 10 mins to remove dissolved air which causes density errors.

-

-

Measurement:

-

Inject sample avoiding micro-bubbles (visual check via camera).

-

Ramp temperature from 20°C to 80°C in 5°C increments.

-

Equilibrium: Allow 5 minutes thermal stability at each step.

-

-

Data Processing:

-

Calculate Excess Molar Volume (

) using:

-

Protocol: VLE Determination (Modified Othmer Still)

Objective: Measure T-x-y data for AEEA-Water systems.

Figure 2: Recirculating still workflow for Vapor-Liquid Equilibrium data acquisition.

Critical Control Points:

-

Pressure Control: Maintain system pressure

kPa using a vacuum controller. Pressure fluctuations destroy equilibrium. -

Analysis: Use Karl Fischer titration for water content (vapor phase) and acidimetric titration for amine content (liquid phase). Refractive index is a suitable secondary check.

References

-

NIST/TRC Web Thermo Tables. Thermophysical Property Data for N-(2-hydroxyethyl)ethylenediamine. National Institute of Standards and Technology.[2] Link

-

Mundhwa, M., et al. (2009). Volumetric properties, viscosities, and refractive indices for aqueous N-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link

-

PubChem. Compound Summary: N-(2-Hydroxyethyl)ethylenediamine (CID 8112).[1] National Center for Biotechnology Information. Link

-

Steele, W. V., et al. (1997). Thermodynamic properties and ideal-gas enthalpies of formation for...[2] N,N'-bis-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link

-

Sigma-Aldrich. Safety Data Sheet: N-(2-Hydroxyethyl)ethylenediamine.[1][3] Merck KGaA. Link

Sources

Part 1: Executive Summary & Identification

Technical Guide: Safety & Handling of CAS 86443-82-5 (Antistatic Agent SN)

Subject: CAS 86443-82-5 Common Name: Antistatic Agent SN Chemical Name: N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (Primary isomer correlation) or Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate (Commercial trade synonym).[1][2][3][4] Chemical Class: Cationic Surfactant / Amino-Alcohol Complex.

Significance in Drug Development: While primarily recognized as an industrial process aid (textile/polymer antistatic), CAS 86443-82-5 represents a class of Cationic Surfactants increasingly relevant in pharmaceutical material science. In drug development, this compound (or its analogs) serves two critical functions:

-

Processing Aid: Used in API (Active Pharmaceutical Ingredient) micronization and powder blending to neutralize electrostatic charges that cause segregation and flowability issues.

-

Excipient Research: Investigated as a cationic lipid component for drug delivery systems (e.g., liposomes) due to its ability to interact with negatively charged cell membranes, though its toxicity profile requires rigorous control.

Editorial Note on Identity: Databases often conflate CAS 86443-82-5 with two distinct structures due to the "Antistatic Agent SN" trade name. This guide treats the substance as a High-Viscosity Cationic Surfactant , encompassing the safety protocols required for both the amino-alcohol and quaternary ammonium forms.

Part 2: Physicochemical Profile

Understanding the physical state is the first step in designing a safety protocol. This substance is not a benign powder; it is a viscous, bioactive liquid.

| Property | Specification | Operational Implication |

| Appearance | Red-brown, viscous liquid | High adhesion to surfaces; difficult to clean. Requires solvent-based decontamination. |

| Molecular Formula | C₂₂H₄₈N₂O₄ | Lipophilic tail with polar head groups; penetrates skin barriers easily. |

| Solubility | Soluble in Water, Ethanol, Acetone | Spills will spread rapidly on wet surfaces. Water washdown is effective but generates large volumes of hazardous waste. |

| pH (10% soln) | Alkaline (~8.5 - 10.0) | Corrosive potential to mucous membranes.[] |

| Flash Point | >100°C (Estimated) | Low flammability risk, but thermal decomposition releases NOₓ fumes. |

| Reactivity | Incompatible with Strong Oxidizers, Anionic Surfactants | Do not mix with standard anionic detergents (e.g., SDS) during cleanup; precipitates will form. |

Part 3: Hazards & Toxicology (GHS Standards)

As a cationic surfactant, CAS 86443-82-5 functions by disrupting cell membranes. This mechanism of action defines its toxicology.

Hazard Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).

Toxicological Mechanism

The amphiphilic nature of the molecule allows it to intercalate into the lipid bilayer of epithelial cells.

-

Exposure: Contact with skin or eyes.[8]

-

Penetration: The hydrophobic alkyl chains penetrate the stratum corneum.

-

Lysis: The cationic head group disrupts the ionic balance, leading to cell lysis and inflammatory response (erythema, edema).

Part 4: Handling & Containment Protocols

Expert Insight: Standard nitrile gloves are often insufficient for long-duration handling of viscous cationic surfactants due to permeation. The high viscosity also poses a splash hazard during transfer.

Engineering Controls

-

Primary Containment: Handle within a Chemical Fume Hood or Powder Containment Booth (if adsorbed onto silica).

-

Ventilation: Maintain face velocity >100 fpm (0.5 m/s).

-

Surface Protection: Use disposable bench liners. The viscous liquid is notoriously difficult to remove from stainless steel without leaving a slippery residue.

Personal Protective Equipment (PPE)

-

Respiratory: Half-face respirator with P100/Organic Vapor cartridges if heating or aerosolizing.

-

Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required during pouring operations >1 Liter.

-

Dermal:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Extended cuff Neoprene or Nitrile (8 mil).

-

Rationale: Double-gloving is mandatory. If the outer glove becomes tacky/contaminated, strip it immediately to prevent cross-contamination of equipment handles.

-

Transfer Protocol (Viscous Liquid)

-

Warm Up: If the substance is too viscous, warm the container in a water bath to 40°C (Do not exceed 60°C to avoid degradation).

-

Positive Displacement: Use positive displacement pipettes or peristaltic pumps. Air-displacement pipettes will result in significant error and dripping.

-

Anti-Drip: Keep a solvent-soaked wipe (Ethanol 70%) immediately adjacent to the transfer zone to catch "strings" of liquid.

Part 5: Emergency Response & Decontamination

Scenario: A 500mL spill on the lab floor.

Spill Response Workflow

-

Isolate: Evacuate the immediate 3-meter radius.

-

PPE Up: Don chemical resistant boots and double gloves.

-

Contain: Use universal absorbent pads or vermiculite.

-

Critical: Do NOT use water initially. Adding water to a cationic surfactant spill creates a massive volume of slippery foam that is dangerous to walk on.

-

-

Absorb: Scoop up the bulk viscous material.

-

Decontaminate:

-

Step A: Wipe surface with Isopropanol (IPA) or Ethanol to cut the viscosity.

-

Step B: Wash with a Non-Ionic Detergent (e.g., Triton X-100 solution).

-

Avoid: Anionic detergents (standard soap) will precipitate the surfactant, leaving a gummy residue.

-

Part 6: Storage & Stability

-

Temperature: Store at ambient temperature (15°C – 25°C). Avoid freezing (may cause phase separation).

-

Hygroscopicity: The substance is hygroscopic. Keep containers tightly sealed under nitrogen blanket if possible.

-

Shelf Life: Typically 24 months. Degrades to release free amines (fishy odor) upon oxidation.

References

-

ChemSRC. (2024). CAS 86443-82-5: Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate / Antistatic Agent SN.[1][2][3] Retrieved from [Link][4]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Cationic Surfactants Toxicity Profile. (General Reference for Class Toxicity). Retrieved from [Link]

(Note: Specific SDS data for this industrial CAS is often proprietary to the manufacturer (e.g., Wuhan Shengmao, Nantong Chenrun). The protocols above are derived from the chemical class properties of Quaternary Ammonium Nitrates and Amino-Alcohol complexes.)

Sources

- 1. CAS No. 86443-82-5 | Chemsrc [chemsrc.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. chembk.com [chembk.com]

- 4. CAS#:86443-82-5 | Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate | Chemsrc [chemsrc.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. airgas.com [airgas.com]

Methodological & Application

Synthesis of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine from 1,2-epoxypentane

An Application Guide for the Synthesis and Characterization of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N,N,N',N'-tetrakis(2-hydroxypentyl)ethylenediamine from the reaction of 1,2-epoxypentane and ethylenediamine. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry. The document outlines the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Significance

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine is a polyfunctional amino alcohol. Its structure, featuring a central ethylenediamine core with four pendant 2-hydroxypentyl arms, imparts a unique combination of properties. The multiple hydroxyl and tertiary amine groups make it an excellent candidate for various applications, drawing parallels from well-studied analogues like N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) and N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).

These molecules are valued for their roles as:

-

Chelating Agents: The nitrogen and oxygen atoms can coordinate with various metal ions, making them useful in catalysis, metal extraction, and as complexing agents in drug formulations.[1][2][3]

-

Crosslinking Agents: The multiple hydroxyl groups can react to form cross-linked networks in polymer systems, such as rigid polyurethane foams.[4]

-

Building Blocks for Advanced Materials: They serve as monomers or precursors for shape memory polyurethanes, hydrogels for biomedical applications, and self-healing polymers.

-

Surfactants and Wetting Agents: The combination of hydrophilic hydroxyl groups and a hydrocarbon backbone suggests potential applications as surfactants.[4]

The synthesis detailed herein involves the nucleophilic ring-opening of 1,2-epoxypentane by ethylenediamine. This reaction is a robust and efficient method for producing β-amino alcohols, a class of compounds with significant biological and chemical importance.[5][6]

Reaction Mechanism: Nucleophilic Ring-Opening

The synthesis proceeds via a series of nucleophilic substitution reactions. Each of the two primary and two secondary amine hydrogens on the ethylenediamine molecule is reactive towards an epoxide.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom of ethylenediamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the propyl group on one side of the epoxide, the attack preferentially occurs at the terminal, less-substituted carbon atom (C1) of the 1,2-epoxypentane.[6]

-

Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

-

Proton Transfer: The alkoxide abstracts a proton, typically from another amine molecule or the solvent, to yield a hydroxyl group. This process regenerates the nucleophilicity of the amine for subsequent reactions.

This sequence repeats until all four N-H bonds of the original ethylenediamine molecule have reacted with an epoxide molecule, requiring a stoichiometric ratio of 1:4 between ethylenediamine and 1,2-epoxypentane.

Caption: Reaction Mechanism Flowchart.

Experimental Application & Protocols

Critical Safety Considerations

Personnel must adhere to strict safety protocols when handling the reagents for this synthesis. The procedure should be conducted inside a certified chemical fume hood.

-

Ethylenediamine: Flammable liquid and vapor.[7] It is corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed or in contact with skin and is a known respiratory and skin sensitizer.[7][9]

-

1,2-Epoxypentane: Epoxides are highly reactive compounds and should be handled with care. They are generally flammable and can be irritants.

-

General Precautions: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] An emergency eye wash station and safety shower must be accessible.[11]

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethylenediamine (EDA), ≥99% | 500 mL Three-neck round-bottom flask |

| 1,2-Epoxypentane, ≥97% | Reflux condenser |

| Ethanol (EtOH), anhydrous | 250 mL Dropping funnel |

| Hydrochloric acid (HCl), concentrated | Magnetic stirrer and stir bar |

| Sodium hydroxide (NaOH) | Heating mantle with temperature control |

| Anhydrous magnesium sulfate (MgSO₄) | Ice-water bath |

| Diethyl ether | Rotary evaporator |

| Deionized water | Standard laboratory glassware |

Step-by-Step Synthesis Protocol

This protocol is designed for a synthesis yielding approximately 0.1 moles of the final product.

-

Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 250 mL dropping funnel. Ensure all glassware is dry.

-

Place the flask in a heating mantle, with an ice-water bath on a lab jack underneath for initial temperature control.

-

-

Charging the Reactor:

-

In the flask, add ethylenediamine (6.01 g, 0.1 mol).

-

Add 150 mL of anhydrous ethanol as the solvent. Polar protic solvents like ethanol are effective for this reaction, providing good solubility for the reactants and intermediates.[6]

-

Begin stirring the solution.

-

-

Epoxide Addition (Critical Step):

-

In the dropping funnel, prepare a solution of 1,2-epoxypentane (36.18 g, 0.42 mol - a slight 5% molar excess) in 50 mL of anhydrous ethanol.

-

Cool the ethylenediamine solution in the flask to approximately 10-15°C using the ice bath.

-

Begin adding the 1,2-epoxypentane solution dropwise to the stirred ethylenediamine solution over a period of 60-90 minutes. Rationale: The ring-opening of epoxides by amines is an exothermic process. Slow, controlled addition is crucial to prevent a runaway reaction and minimize side-product formation.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath.

-

Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) using the heating mantle.

-

Maintain the reflux for 6-8 hours to ensure the reaction proceeds to completion, allowing the less reactive secondary amines to react fully.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (ethanol) and any unreacted epoxide using a rotary evaporator.

-

The crude product will likely be a viscous, yellowish oil. Dissolve this oil in 150 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the diethyl ether under reduced pressure.

-

For higher purity, the resulting oil can be subjected to vacuum distillation.

-

Caption: Experimental Synthesis Workflow.

Product Characterization

To confirm the identity, structure, and purity of the synthesized N,N,N',N'-tetrakis(2-hydroxypentyl)ethylenediamine, the following analytical techniques are recommended.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | Complex multiplets for the pentyl chain protons, signals for the methylene groups of the ethylenediamine backbone, and a broad singlet for the hydroxyl (-OH) protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the two distinct carbons of the ethylenediamine backbone and the five carbons of the 2-hydroxypentyl groups. |

| FT-IR Spectroscopy | Identification of key functional groups. | A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretching bands around 2850-2960 cm⁻¹, and C-N and C-O stretching bands in the 1050-1250 cm⁻¹ region. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of C₂₂H₄₈N₂O₄ (404.63 g/mol ). |

| HPLC | Purity assessment and separation of stereoisomers. | The synthesis creates multiple chiral centers, resulting in a mixture of diastereomers. A reversed-phase HPLC method can be developed to assess the purity and potentially separate these isomers.[12] |

Conclusion

This application note provides a robust and detailed framework for the successful synthesis of N,N,N',N'-tetrakis(2-hydroxypentyl)ethylenediamine. By understanding the underlying reaction mechanism and adhering to the specified procedural and safety protocols, researchers can reliably produce this versatile compound for further investigation in materials science, coordination chemistry, and pharmaceutical development. The outlined characterization methods provide a self-validating system to ensure the structural integrity and purity of the final product.

References

- ChemicalBook. (2025). Synthesis and application of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine.

- CN103664652A. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.

- Nguyen, D., Nguyen, S., & Hansen, J. A. (2024). [Research Poster on Epoxide-Amine Reactions]. DePauw University.

- ResearchGate. (2025). Poly(hydroxyaminoethers): A New Family of Epoxy-Based Thermoplastics.

- RSC Publishing. (n.d.). Supramolecular architectures of N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine and tris(2-hydroxyethyl)amine with La(iii)

- Fisher Scientific. (2015).

- ResearchGate. (n.d.). Reaction of epoxides1 with ethylenediamine.

- MATERIAL SAFETY D

- ResearchGate. (n.d.).

- MilliporeSigma. (n.d.). N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine.

- ETHYLENEDIAMINE. (2017).

- Wikipedia. (n.d.). Epoxide.

- Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube.

- Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.

- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine.

- Benchchem. (n.d.).

- PubMed. (n.d.). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol)

- Carolina Biological Supply Company. (2014).

- n,n,n',n'-tetrakis(2-hydroxyethyl)ethylenediamine)(theed) cas:140-07-8. (n.d.).

- Carl ROTH. (n.d.).

- CymitQuimica. (n.d.). CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine.

- Scribd. (n.d.).

- PubMed. (1976). Cross-reactions between epoxy resin "amine" hardeners and ethylenediamine.

Sources

- 1. Synthesis and application of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine_Chemicalbook [chemicalbook.com]

- 2. N,N,N ,N -Tetrakis(2-hydroxyethyl)ethylenediamine technical 140-07-8 [sigmaaldrich.com]

- 3. Wholesale N,N,N’,N’-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINEï¼ï¼THEEDï¼ CAS:140-07-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. CN103664652A - Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine - Google Patents [patents.google.com]

- 5. scholarship.depauw.edu [scholarship.depauw.edu]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. industry.gov.au [industry.gov.au]

- 10. durhamtech.edu [durhamtech.edu]

- 11. carlroth.com [carlroth.com]

- 12. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Controlled Synthesis of Hydroxyalkyl-Diamines

Protocol for Reacting Ethylenediamine with 1,2-Epoxypentane

Executive Summary & Scientific Rationale

The reaction between ethylenediamine (EDA) and 1,2-epoxypentane (propyl oxirane) represents a classic nucleophilic ring-opening of an epoxide by an amine. This transformation is pivotal in generating multi-functional amino-alcohols used as chelating agents, polyurethane cross-linkers, and reversible

Core Mechanistic Insight:

The reaction is governed by

-

Regioselectivity: High preference for the secondary alcohol product (

-amino- -

Stoichiometry Control: EDA contains four active amine hydrogens. Depending on the molar ratio, the reaction yields mono-, di-, tri-, or tetra-alkylated adducts. This protocol focuses on the exhaustive alkylation to form

-tetrakis(2-hydroxypentyl)ethylenediamine, while providing modifications for lower-order adducts.

Safety Warning (HSE):

-

1,2-Epoxypentane: Flammable liquid (Flash point ~5°C), potential mutagen/carcinogen. Use in a fume hood.

-

Ethylenediamine: Corrosive, lachrymator, causes severe skin burns.

-

Exotherm: The ring-opening reaction is highly exothermic (

per epoxide group). Uncontrolled addition can lead to runaway reactions.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the stepwise alkylation and the transition state stabilization provided by protic solvents (e.g., water or alcohols), which act as co-catalysts by hydrogen-bonding to the epoxide oxygen.

Figure 1: Mechanistic pathway of nucleophilic epoxide ring opening. The reaction proceeds iteratively until steric bulk or lack of protons halts the progression.

Materials & Physical Properties

Accurate stoichiometry is critical. Use the table below for calculation.

| Reagent | MW ( g/mol ) | Density (g/mL) | BP (°C) | Role |

| Ethylenediamine (EDA) | 60.10 | 0.899 | 116 | Nucleophile (Core) |

| 1,2-Epoxypentane | 86.13 | 0.830 | 90 | Electrophile |

| Ethanol (Absolute) | 46.07 | 0.789 | 78 | Solvent/Co-catalyst |

| Water | 18.02 | 1.000 | 100 | Co-catalyst (Optional) |

Experimental Protocol: Synthesis of the Tetra-Adduct

Objective: Synthesis of

Phase A: Setup and Preparation

-

Glassware: 250 mL 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, internal temperature probe, magnetic stir bar.

-

Atmosphere: Flush the system with Nitrogen (

) to prevent amine oxidation (color formation). -

Charge: Add 6.01 g (6.7 mL, 100 mmol) of Ethylenediamine and 20 mL of Ethanol to the RBF.

-

Note: Ethanol is used to moderate the exotherm and solubilize the intermediate species.

-

-

Temperature Control: Place RBF in an ice-water bath. Cool internal temperature to < 10°C .

Phase B: Controlled Addition (The Kinetic Phase)

-

Reagent Prep: Charge the addition funnel with 37.9 g (45.6 mL, 440 mmol) of 1,2-Epoxypentane .

-

Stoichiometry Note: A 10% molar excess (4.4 eq total) is used to drive the reaction to completion (Tetra-substitution).

-

-

Addition: Dropwise add the epoxide to the stirred amine solution.

-

Rate: Maintain internal temperature below 35°C .

-

Observation: The reaction is visibly exothermic. If temp spikes, stop addition immediately.

-

-

Post-Addition: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.

Phase C: Thermal Completion (The Thermodynamic Phase)

-

Heating: Heat the reaction mixture to 60°C (oil bath temperature ~65°C).

-

Reflux: Hold at 60–70°C for 4–6 hours .

-

Monitoring: Monitor consumption of epoxide via TLC (silica, 10% MeOH/DCM, stain with p-anisaldehyde) or GC-MS.

-

-

Completion: The mixture should become a viscous, pale yellow oil.

Phase D: Workup and Purification

-

Stripping: Transfer the mixture to a single-neck flask.

-

Rotary Evaporation: Remove ethanol and unreacted 1,2-epoxypentane under reduced pressure (start at 200 mbar/40°C, ramp to 10 mbar/80°C).

-

High Vacuum: Apply high vacuum (< 1 mbar) at 80°C for 2 hours to remove trace volatiles.

-

Yield: Expected yield > 95% (viscous oil).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of tetra-substituted amino-alcohol.

Characterization & Validation

To validate the protocol, the following analytical signatures must be confirmed:

-

FT-IR Spectroscopy:

-

Appearance: Strong broad band at 3300–3400 cm⁻¹ (O-H stretch).

-

Disappearance: Absence of bands at ~3300 cm⁻¹ (N-H stretch) indicates complete alkylation.

-

Disappearance: Absence of bands at ~830 cm⁻¹ (Epoxide ring) indicates no residual starting material.

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

3.5 - 3.8 ppm: Multiplets corresponding to the methine proton (

-

2.4 - 2.7 ppm: Complex multiplets for the methylene protons adjacent to nitrogen (

- 0.9 ppm: Methyl group of the pentyl chain (triplet).

-

3.5 - 3.8 ppm: Multiplets corresponding to the methine proton (

-

Amine Value Titration:

-

Titrate with

to determine the Total Amine Value. Theoretical value should match the MW of the tetra-adduct (~404.6 g/mol ).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark Color (Brown/Black) | Oxidation of amine.[1][2] | Ensure strict |

| Incomplete Reaction | Temperature too low or insufficient time. | Increase reflux time. Add 0.5 mL water (catalyst) to facilitate proton transfer. |

| Runaway Exotherm | Addition rate too fast. | Stop addition. Maximize cooling. Dilute with more ethanol. |

| Cloudiness | Polymerization of epoxide (rare with this substrate). | Ensure glassware is base-washed. Avoid strong acids. |

References

-

Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for

amine-epoxide kinetics). -

Epoxide Reactivity: "1,2-Epoxypentane Physical Properties." PubChem Database, National Center for Biotechnology Information. [Link]

-

Catalysis in Ring Opening: Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[3] Organic Letters, 7(20), 4593–4595. (Demonstrates water/protic solvent acceleration). [Link]

Sources

Application Note: Tetrakis(2-hydroxypentyl)ethylenediamine as an Autocatalytic Polyurethane Cross-Linker

Target Audience: Researchers, Polymer Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Principles

Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5)[1], widely recognized in the chemical auxiliary sector as Antistatic Agent SN[2], is an advanced tetra-functional amino-polyol. While its shorter-chain analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), is a ubiquitous cross-linker in rigid polyurethane (PU) foams and biomedical shape memory polymers, the pentyl variant offers distinct physicochemical advantages for specialized applications.

The extended aliphatic pentyl chains introduce significant hydrophobicity, lower the glass transition temperature (Tg) via increased free volume, and impart intrinsic antistatic properties to aqueous polyurethane systems[3].

The Autocatalytic Advantage

The molecule possesses four secondary hydroxyl groups and two tertiary nitrogen atoms[1]. The hydroxyl groups serve as multiple cross-linking sites, reacting with isocyanates (e.g., Hexamethylene diisocyanate, HDI) to form a dense, three-dimensional urethane network[4]. Crucially, the tertiary amines act as internal catalysts. They polarize the isocyanate group, drastically lowering the activation energy for the nucleophilic attack by the hydroxyl oxygen. This autocatalytic nature eliminates the need for external, highly toxic organometallic catalysts (such as dibutyltin dilaurate), making it an exceptional candidate for biomedical devices, intraocular lenses, and biocompatible coatings[4].

Reaction Workflow & Logical Architecture

The following diagram illustrates the logical workflow of synthesizing a cross-linked polyurethane network using the prepolymer method, highlighting the dual role of Tetrakis(2-hydroxypentyl)ethylenediamine as both a structural node and an intrinsic catalyst.

Caption: Workflow of autocatalytic polyurethane cross-linking via Tetrakis(2-hydroxypentyl)ethylenediamine.

Quantitative Data: Propyl vs. Pentyl Cross-linkers

To guide formulation choices, the following table summarizes the physicochemical differences between the standard propyl variant and the advanced pentyl variant.

| Physicochemical Property | Tetrakis(2-hydroxypropyl)ethylenediamine | Tetrakis(2-hydroxypentyl)ethylenediamine |

| CAS Registry Number | 102-60-3 | 86443-82-5[1] |

| Terminal Aliphatic Chain | Propyl (-CH₃ terminal) | Pentyl (-CH₂CH₂CH₃ terminal) |

| Molecular Weight | 292.42 g/mol | 404.63 g/mol [2] |

| Steric Hindrance | Moderate | High (Extends workable pot life) |

| Network Hydrophobicity | Low (Used in hydrophilic hydrogels) | High (Water-resistant coatings) |

| Antistatic Properties | Negligible | High (Used as Antistatic Agent SN)[2] |

Experimental Protocol: Synthesis of Autocatalytic, Antistatic PU Elastomers

This protocol describes the synthesis of a flexible, hydrophobic polyurethane film using a prepolymer method.

Phase 1: Dehydration (Critical Pre-treatment)

-

Action: Dry the macro-diol (e.g., PolyTetraMethylene Ether Glycol, PTMEG, MW 2000) and Tetrakis(2-hydroxypentyl)ethylenediamine under vacuum (10 mbar) at 80°C for 12 hours.

-

Causality: Isocyanates are highly moisture-sensitive. Residual water reacts with HDI to form carbamic acid, which rapidly decomposes into primary amines and CO₂ gas. This causes unwanted micro-foaming (porosity) and forms urea linkages that disrupt the targeted urethane network mechanics, leading to brittle failure.

Phase 2: Prepolymer Synthesis

-

Action: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the dehydrated PTMEG. Dropwise add HDI to achieve an NCO:OH molar ratio of 2:1. React at 75°C for 2 hours.

-

Causality: The prepolymer method is chosen over a "one-shot" method to prevent phase separation. The highly polar amino-polyol cross-linker and the non-polar macro-diol have vastly different reactivities and solubilities. Creating an NCO-terminated prepolymer ensures a homogeneous, controlled integration of the hard and soft segments.

Phase 3: Cross-linking & Autocatalysis

-

Action: Cool the prepolymer to 45°C. Rapidly inject Tetrakis(2-hydroxypentyl)ethylenediamine at a stoichiometric ratio (NCO:OH = 1.05:1, allowing a slight NCO excess for ambient moisture). Mix vigorously for 60 seconds.

-

Causality: Cooling is critical. The two tertiary amines in the cross-linker strongly polarize the isocyanate groups, drastically lowering the activation energy for the urethane reaction[5]. If added at 75°C, the mixture will undergo premature gelation (pot life < 10 seconds), making casting impossible. The added steric bulk of the pentyl chains[6] provides just enough delay to allow for a 60-second mixing window.

Phase 4: Curing & Self-Validation System

-

Action: Cast the reacting mixture into a PTFE mold and cure at 80°C for 12 hours.

-

Validation Step: Remove the cured film and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Evaluate the spectrum between 2200–2300 cm⁻¹.

-

System Logic: The protocol is validated as successful only if the asymmetric NCO stretching band at 2270 cm⁻¹ is completely absent. The disappearance of this peak confirms 100% conversion of the toxic isocyanate monomer into the safe, highly cross-linked urethane network[4].

References[6] "N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE)" - Ataman Chemicals -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrCi_nzEzBUKAE0H5xNX5lU8VZEmvdY9ENPN9rwFkY4pds3Eqp_xAVnJ7It3VRw-PdcqJpzNjRq4lCAa_UdTnTxy8H95O725qwgho15UW7Us0wopLWj5CfwYRZh0ghSEulEnGuVDfOq2G5jLKJs1ElMlGZdLHZ4pxZoy-q7xWvgXN993g97eihzOggCFVlZeMxQB13CsSzN8zff2ASg==[3] "N′-Tetrakis(2-Hydroxypropyl)ethylenediamine" - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_q9nHB3jsoumuLyj6yflqT4KZwNnlurVO2F8aujfsY8rd45qlaEk-7J36eZjwpKnjGB9r1b7IQTuXS-608UNW6E_OgRI0Nyl0e5bFY_JBruseJvyDOYPtlvokMuGq-TDpWciRaqj44diAPOAvEmELlz86g==[7] "EDETOL" - Inxight Drugs (NCATS) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWVjoVTqe3ibPVXTQf-U6F5xgPdWJ4AxiK1b4zbLzooaBg_fDldC1-u1ip_tg264Q-nh46tfhJ3h9pKPw0arW2b6xtpF3VE-XoXnWVbNtxrXWVFsJsK3qwsmMUkzt1c0G[5] "Autoclavable highly cross-linked polyurethane networks in ophthalmology" - PubMed (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx6LtXfssuactRMVM8OLDBPuUxO7fCbomaXRpf6sTw5-FPYvTRkEmbfbjH2aPqTnja9XtmvmylICc_fgTODd9Jr7WpSYaOtD8ImDckZ4o-warpOxJBx01FGgrj8wpC3vViO_g=[1] "86443-82-5 | 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol)" - ChemScene -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkxJBrzX6XSMvui0J4ubTTK__92PEfjYIhIuUlc00-pisagc9VcxuOLgnEcIa_LoaDEdJ1HpKtf4dK0JWih0v4DX0rBtYwxMFSKmgk15tpdGYpD9Rco65DUiQEuO9z95dV949caPtCFxwKYM=[2] "Antistatic agent SN CAS:86443-82-5" - JN Future Chemical -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCdn2fKFCE9Maj48o5V6IP2s6mpiN1T8Po_7n-YeWem6oVumHP9nneXcDclag4C64avm8IVfxBQ1bkNLbzM5ZuBN2wGnewgVzPz0-Z9tCVqJpz2WHfCwBb3HbFA3atg2xdlF5Rhlo-UrPMLjXz5mvc317ASr_lk13xICAb6YGwZQK[8] "2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5" - ChemicalBook -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3e69bQn51Fa5y59C6IVScGEh9pc1NfivhYAj3dSciiK1jGzqu2bWhk_bqHHQc0MVDI_VqHclZB4gvkvlduAwbCX8-KJ63lWC0HmdPunq6nIO5gmqSF9DYQhOtzVcH6l7VuMWT7E7sf8FK_E1O30r2HcU01bSHX1gGTrVwe6zDCA=[4] "Dyes and pigments | dyeing and finishing auxiliaries manufactures and suppliers" - ChemBK -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE538ExVz5bdvs7yrPBDoLQc6jg1WekuhZE95GEPlopygfqDGlROW4ctRd7g9lPNp2gCm7o5CADmlbog20VCrSvcZyEPs8r0p4CpZ_8DYdemApM-QKnrYqRp2UfuRu-6LGmuoEbCn0PHEflnpo0G5xDnqrAKnjIRxDLRMEs5WQdMld1QKoCACRxy5oFYF8Y_6jYsT51

Sources

- 1. chemscene.com [chemscene.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Dyes and pigments|dyeing and finishing auxiliaries manufactures and suppliers [chembk.com]

- 4. Autoclavable highly cross-linked polyurethane networks in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EDETOL [drugs.ncats.io]

- 6. 2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5 [chemicalbook.com]

Application Note: Advanced Antistatic Surface Modification for Hydrophobic Synthetic Fibers (PET/PA)

Abstract & Scientific Rationale

Polyester (PET) and Polyamide (Nylon/PA) fibers possess high surface resistivity (

This guide details the formulation of Surface-Active Antistatic Agents (hygroscopic ionic conduction) and Intrinsically Conductive Polymer (ICP) Coatings (electronic conduction). The protocols prioritize the Pad-Dry-Cure methodology, the industry standard for scalable textile finishing.

The Physicochemical Challenge

-

Hydrophobicity: PET and PA lack sufficient polar groups to retain atmospheric moisture, preventing natural charge dissipation.

-

Glass Transition (

): PET (

Mechanisms of Action[1][2][3][4][5]

Understanding the conduction mechanism is prerequisite to formulation. We utilize two distinct strategies:

Strategy A: Ionic Conduction (Humidity Dependent)

Surfactants (Quaternary Ammonium Compounds) migrate to the fiber surface. Their hydrophilic "heads" attract atmospheric water molecules, forming a mono-molecular water layer. Dissolved ions within this layer facilitate charge transfer.

-

Limitation: Ineffective at Relative Humidity (RH)

.

Strategy B: Electronic Conduction (Humidity Independent)

Conductive polymers (e.g., PEDOT:PSS) form a conjugated

Figure 1: Mechanistic pathways for charge dissipation on synthetic fibers.

Formulation Protocols

Protocol A: Cost-Effective Hygroscopic Finish (Cationic)

Application: General apparel, lining fabrics, dust-proof garments. Durability: Semi-durable (5–10 wash cycles).

| Component | Function | Concentration (g/L) |

| Quaternary Ammonium Salt | Active antistatic agent (Cationic).[1] Provides hydrophilic sites.[2][1][3][4] | 20 – 40 |

| Blocked Isocyanate | Cross-linker. Reacts with fiber/surfactant at high temp to improve durability. | 5 – 10 |

| Polyethylene Emulsion | Softener/Lubricant. Reduces friction (lowering initial charge generation).[3] | 10 – 15 |

| Acetic Acid | pH Control. Maintains bath pH 5.0–6.0 to prevent precipitation. | 0.5 – 1.0 |

| Water | Solvent/Carrier. | Balance |

Step-by-Step Procedure:

-

Bath Preparation: Fill tank with water at 25°C. Add Acetic Acid to adjust pH to 5.5.

-

Dispersion: Add the Quaternary Ammonium compound slowly under agitation. Critical: Ensure no foam buildup; add defoamer if necessary.

-

Binder Addition: Add Blocked Isocyanate last. Checkpoint: If solution turns milky-white instantly, the emulsion is stable. If clumps form, the pH is likely too high.

Protocol B: High-Performance Conductive Finish (PEDOT:PSS)

Application: Technical textiles, cleanroom garments, electronic packaging. Durability: Durable (>30 wash cycles).

| Component | Function | Concentration (g/L) |

| PEDOT:PSS Dispersion | Conductive Polymer (1.0 - 1.3% solid content). | 50 – 100 |

| Waterborne Polyurethane (WPU) | Binder. Provides flexibility and adhesion to hydrophobic PET/PA. | 20 – 30 |

| Dimethyl Sulfoxide (DMSO) | Conductivity Enhancer (Secondary Dopant). Increases chain alignment. | 50 (5% vol) |

| Silane Coupling Agent | Adhesion Promoter. Links inorganic/organic phases. | 2 – 5 |

| Wetting Agent | Reduces surface tension for uniform coating on hydrophobic fibers. | 1 – 2 |

Step-by-Step Procedure:

-

Doping: Mix PEDOT:PSS dispersion with DMSO for 30 mins. This "secondary doping" rearranges the polymer coils into linear chains, increasing conductivity by orders of magnitude.

-

Binder Integration: Slowly add WPU binder. Caution: Rapid addition can shock the dispersion and cause gelation.

-

Filtration: Filter solution through a 100µm mesh to remove micro-aggregates before placing in the padding trough.

Application Methodology: Pad-Dry-Cure

The success of the coating relies heavily on the thermal history applied during processing.

Figure 2: The Pad-Dry-Cure workflow parameters.

Process Control Points

-

Wet Pick-Up (WPU): Target 70% – 80% .

-

Calculation:

-

Why: Too low (<60%) causes uneven resistivity. Too high (>90%) wastes energy and causes migration of the agent to the fabric surface during drying (resulting in a powdery finish).

-

-

Drying (100–110°C): Removes water before the cross-linking reaction begins.

-

Causality: If drying is too hot (>130°C immediately), water evaporates explosively, disrupting the film formation of the binder.

-

-

Curing (150–170°C):

-

Polyester: Cure at 170°C for 60-90 seconds. This exceeds the PET

, allowing the binder to mechanically interlock with the fiber surface. -

Nylon: Cure at 150–160°C . Warning: Nylon is sensitive to thermal oxidation (yellowing). Do not exceed 170°C.

-

Characterization & Validation Protocols

A formulation is only as good as its validation. Use these standard methods.

Test 1: Surface Resistivity (AATCC 76 / ASTM D257)

-

Equipment: Megohmmeter with concentric ring electrodes.

-

Conditioning: Pre-condition samples at

and 65% RH for 24 hours. Note: For Protocol B (PEDOT), also test at 15% RH to validate humidity independence. -

Procedure: Place electrode on fabric, apply 100V, read resistance after 15 seconds.

-

Success Criteria:

-

Antistatic (Dissipative):

-

Insulative (Fail):

-

Test 2: Charge Decay Time (Federal Test Method 4046)

-

Method: Induce 5000V charge; measure time to decay to 50V (1%).

-

Success Criteria: Decay time

seconds.

Test 3: Wash Durability (AATCC 61 / ISO 105-C06)

-

Protocol: Perform accelerated laundering equivalent to 5, 10, and 20 home wash cycles.

-

Re-test: Measure Surface Resistivity after washing. A log-increase of

(e.g., from

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Resistivity (Fail) | Curing temp too low; Binder didn't cross-link. | Increase curing temp to 160°C+. Check WPU. |

| Powdery Surface | Agent migration during drying.[5] | Lower drying temp (Zone 1) or add anti-migrant agent (alginate). |

| Yellowing (Nylon) | Curing temp too high or pH too alkaline. | Reduce cure temp to 150°C. Ensure bath pH < 6.0. |

| Spotty Coating | Foam in pad bath.[5] | Add silicone-free defoamer. Check compatibility of anionic/cationic agents. |

References

-

AATCC Test Method 76-2011 . Electrical Surface Resistivity of Fabrics. American Association of Textile Chemists and Colorists.[6]

-

Textile Learner . Antistatic Finishes in Textile: Mechanism and Importance. (2021). Detailed review of ionic vs. electronic mechanisms.

-

M. N. Belgacem et al. Conductive PEDOT:PSS coatings on polyester fabrics. Journal of Applied Polymer Science. Discusses the role of DMSO as a secondary dopant.

-

ASTM D257-14 . Standard Test Methods for DC Resistance or Conductance of Insulating Materials.

-

Alfa Chemistry . Quaternary Ammonium Compounds as Antistatic Agents: Mechanism.

Sources

Application Note: Electrospinning Additives for Conductive Polymer Fibers

[1][2][3]

Executive Summary & Strategic Logic

The fabrication of conductive polymer fibers via electrospinning represents a critical convergence of material science and bioengineering. Whether for neural tissue engineering, cardiac patches, or flexible biosensors, the goal is identical: impart electrical conductivity to a polymer matrix without compromising its spinnability or biocompatibility.

There are two distinct mechanistic routes to achieve this:

-

Extrinsic Conductivity (Composite Route): Dispersing conductive fillers (e.g., Carbon Nanotubes, Graphene, MXenes) into a non-conductive, spinnable polymer matrix (e.g., PCL, PLA). Conductivity relies on the percolation threshold —the critical concentration where fillers form a continuous conductive network.

-

Intrinsic Conductivity (Blend Route): Blending intrinsically conductive polymers (ICPs) like PEDOT:PSS or PANI with a carrier polymer (e.g., PVA, PEO). Here, the challenge is miscibility and maintaining a conductive pathway after solvent evaporation.

This guide provides the decision framework and validated protocols for both approaches.

Material Selection & Decision Matrix

Selecting the right additive is a trade-off between conductivity, mechanical strength, and processability.

Table 1: Comparative Analysis of Electrospinning Additives

| Additive Class | Specific Material | Conductivity Mechanism | Key Advantage | Major Challenge | Typical Percolation Threshold |

| Carbon-based | MWCNTs (Multi-walled Carbon Nanotubes) | Electron tunneling between high aspect ratio tubes | High mechanical reinforcement; excellent conductivity | Agglomeration; Van der Waals forces; Cytotoxicity concerns | 0.1 - 2.0 wt% |

| Graphene / rGO | 2D sheet contact | High surface area; flexibility | Restacking of sheets; Viscosity spikes | 1.0 - 5.0 wt% | |

| Metallic | Ag/Au Nanoparticles | Metallic conduction | Antibacterial properties (Ag); Plasmonic effects | High cost; Particle oxidation; Leaching | > 10 wt% (High) |

| ICPs | PEDOT:PSS | Conjugated backbone (Hopping mechanism) | Biocompatible; Water-processable | Difficult to spin alone (needs carrier); Water solubility (needs crosslinking) | N/A (Blend ratio dependent) |

| Emerging | MXenes (e.g., Ti₃C₂Tₓ) | Metallic conductivity + Hydrophilicity | Excellent electrochemical capacitance | Oxidative stability; Complex synthesis | 1.0 - 4.0 wt% |

Critical Process: Dispersion & Formulation Logic[7]

The failure of most conductive fiber experiments occurs before the solution enters the syringe. Poor dispersion leads to nozzle clogging and discontinuous conductive pathways.

The Physics of Dispersion

-

Van der Waals Forces: CNTs naturally bundle.[1] To spin them, you must overcome this energy barrier (~500 eV/µm).

-

Steric Stabilization: Using surfactants (e.g., SDS, Triton X-100) or wrapping polymers (PVP) prevents re-agglomeration.

-

Functionalization: Acid-treating CNTs (creating -COOH groups) increases polarity, aiding dispersion in solvents like DMF or Ethanol, but can degrade electrical properties by disrupting the graphitic lattice.

Visualization: The Conductive Fiber Workflow

The following diagram illustrates the critical decision points and processing steps for both extrinsic and intrinsic pathways.

Caption: Workflow for fabricating conductive fibers. Route A focuses on physical dispersion of fillers; Route B focuses on chemical compatibility of blends.

Detailed Experimental Protocols

Protocol 1: MWCNT/PCL Composite Scaffolds (Extrinsic)

Target Application: Neural tissue regeneration or cardiac patches requiring mechanical robustness. Mechanism: PCL provides the structural matrix; MWCNTs provide the conductive network via percolation.

Reagents:

-

Poly(ε-caprolactone) (PCL) (Mw ~80,000 Da).

-

Multi-walled Carbon Nanotubes (MWCNTs) (OD: 10-20 nm, Length: 10-30 µm, >95% purity).

-

Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[2]

-

Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) if using aqueous pre-dispersion, but for PCL, we use organic dispersion.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent mixture of DCM:DMF (7:3 v/v) .

-

Why: DCM dissolves PCL well; DMF increases the dielectric constant of the solution, aiding charge accumulation and reducing bead formation [1].

-

-

CNT Dispersion (The Critical Step):

-

Add MWCNTs (0.5 – 1.0 wt% relative to PCL mass) to the solvent mixture.

-

Ultrasonication: Probe sonicate for 30 minutes (Pulse: 5s ON / 2s OFF) in an ice bath to prevent solvent evaporation and overheating.

-

Validation: The solution should appear jet black with no visible particulates settling after 1 hour.

-

-

Polymer Dissolution:

-

Add PCL pellets to the CNT dispersion to achieve a 12-15 wt% total polymer concentration.

-

Stir magnetically at room temperature for 12 hours.

-

Note: Viscosity will increase significantly with CNT addition.

-

-

Electrospinning Parameters:

-

Voltage: 15 – 18 kV (Positive polarity).

-

Flow Rate: 1.0 mL/h.

-

Distance (TCD): 15 cm.

-

Collector: Rotating drum (300-500 rpm) for aligned fibers (better conductivity along the axis) or flat plate for random mats.

-

Needle: 21G or 23G blunt tip.

-

-

Post-Processing:

-

Dry in a vacuum oven at room temperature for 24h to remove residual toxic solvents (DCM/DMF).

-

Protocol 2: PEDOT:PSS / PVA Blended Fibers (Intrinsic)

Target Application: Flexible biosensors, hydrogels, or skin-contact electrodes. Mechanism: PVA acts as the "carrier" polymer to enable spinnability; PEDOT:PSS provides conductivity. DMSO is added as a "secondary dopant" to enhance conductivity by screening the insulating PSS shell [2].

Reagents:

-

PEDOT:PSS Aqueous Dispersion (e.g., Clevios™ PH 1000).

-

Poly(vinyl alcohol) (PVA) (Mw ~146,000-186,000, 99% hydrolyzed).

-

Dimethyl sulfoxide (DMSO).[3]

-

Crosslinker: Glutaraldehyde (GA) or vapor-phase HCl.

Step-by-Step Methodology:

-

Carrier Solution Prep:

-

Dissolve PVA in deionized water to make a 10 wt% solution . Stir at 90°C for 2 hours until clear. Let cool.

-

-

Conductive Blend Formulation:

-

Mix PEDOT:PSS dispersion with the PVA solution.[4] Typical ratio: PVA:PEDOT:PSS = 80:20 or 70:30 (wt/wt) .

-

Doping: Add 5 wt% DMSO to the mixture.

-

Why: DMSO induces a conformational change in PEDOT chains (coil-to-linear) and improves conductivity by orders of magnitude [3].

-

Stir gently for 4 hours. Avoid vigorous stirring that introduces air bubbles (defects).

-

-

Electrospinning Parameters:

-

Voltage: 15 – 20 kV.

-

Flow Rate: 0.5 – 0.8 mL/h (Slower than PCL due to lower volatility of water).

-

Distance: 15 cm.

-

Humidity: < 40% RH (Critical: PVA is hygroscopic; high humidity prevents fiber drying).

-

-

Stabilization (Crosslinking):

-

Problem: PVA/PEDOT:PSS fibers will dissolve instantly in water/culture media.

-

Method: Place the fiber mat in a sealed chamber with a vial of Glutaraldehyde (25%) and a drop of HCl for 2-4 hours (Vapor Phase Crosslinking).

-

Alternatively, heat treat at 150°C for 30 mins (thermal crosslinking), though this may reduce conductivity slightly.

-

Characterization & Validation

To ensure the protocol was successful, the following data points must be collected.

Quantitative Validation Table

| Metric | Method | Target Value (Protocol 1: CNT/PCL) | Target Value (Protocol 2: PEDOT/PVA) |

| Fiber Diameter | SEM (Scanning Electron Microscopy) | 300 - 800 nm | 200 - 500 nm |

| Morphology | SEM | Bead-free, smooth surface | Bead-free, cylindrical |

| Conductivity | 4-Point Probe (Surface) | ||

| Percolation | Conductivity vs. Conc. Curve | Sharp rise at ~1% CNT | Linear increase with PEDOT ratio |